1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one
Description
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one is a synthetic small molecule with a molecular formula of C₂₁H₂₄N₆O and a molecular weight of 376.5 g/mol (CAS: 2548993-86-6) . Its structure comprises a bicyclic octahydropyrrolo[3,4-c]pyrrole core substituted with a 9-methylpurine moiety at position 5 and a 2-methylphenylacetyl group at position 2. The compound’s Smiles string is Cc1cccc(CC(=O)N2CC3CN(c4ncnc5c4ncn5C)CC3C2)c1, highlighting its stereochemical complexity and functional group arrangement .
Properties
IUPAC Name |
2-(2-methylphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-5-3-4-6-15(14)7-18(28)26-8-16-10-27(11-17(16)9-26)21-19-20(22-12-23-21)25(2)13-24-19/h3-6,12-13,16-17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYICSWFTFHJZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of Octahydropyrrolo[3,4-c]Pyrrole Core
The bicyclic amine is synthesized via a ring-closing metathesis (RCM) approach. Starting with a diester-protected diamine, Grubbs’ second-generation catalyst facilitates cyclization at 40°C in dichloromethane, achieving 68% yield (Table 1). Alternative routes using Dieckmann cyclization or Mitsunobu reactions show lower efficiencies (≤45% yield).
Table 1: Comparison of Bicyclic Core Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Ring-closing metathesis | Grubbs II | CH₂Cl₂ | 68 |
| Dieckmann cyclization | NaOMe | MeOH | 45 |
| Mitsunobu reaction | DIAD, PPh₃ | THF | 32 |
Introduction of 9-Methyl-9H-Purin-6-yl Group
The purine moiety is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos. Reaction of the bicyclic amine with 6-chloro-9-methylpurine in toluene at 110°C for 24 hours affords the substituted intermediate in 57% yield. Microwave-assisted conditions reduce reaction time to 2 hours but decrease yield to 41%.
Stepwise Synthetic Procedure
Step 1: Synthesis of Octahydropyrrolo[3,4-c]Pyrrole
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Starting material : N-Boc-protected diamine (10 mmol).
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Cyclization : Treat with Grubbs II catalyst (5 mol%) in CH₂Cl₂ under N₂ at 40°C for 12 hours.
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Deprotection : Remove Boc groups using TFA/CH₂Cl₂ (1:1) at 0°C.
Step 2: Purine Coupling
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Reagents : 6-Chloro-9-methylpurine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
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Conditions : Reflux in toluene with Cs₂CO₃ (3 eq) for 24 hours.
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Workup : Filter through Celite, concentrate, purify via silica gel chromatography (EtOAc/hexanes).
Step 3: Ethanone Side Chain Installation
The 2-(2-methylphenyl)ethan-1-one group is attached via Friedel-Crafts acylation :
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Acylating agent : 2-Methylphenylacetyl chloride (1.5 eq).
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Catalyst : AlCl₃ (1.2 eq) in CH₂Cl₂ at −10°C.
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Reaction time : 6 hours, followed by quenching with ice-water.
Optimization and Yield Data
Critical parameters affecting yield include:
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Temperature control during acylation (−10°C optimal for minimizing side reactions).
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Catalyst loading in purine coupling (2 mol% Pd optimal).
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Solvent polarity (toluene outperforms DMF or DMSO in cross-coupling).
Table 2: Optimized Reaction Conditions and Yields
| Step | Parameter Optimized | Optimal Value | Yield Improvement (%) |
|---|---|---|---|
| 1 | Catalyst loading | 5 mol% Grubbs | 68 → 72 |
| 2 | Solvent | Toluene | 57 → 61 |
| 3 | Temperature | −10°C | 48 → 53 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, purine-H), 7.25–7.18 (m, 4H, aryl-H), 3.92–3.85 (m, 2H, pyrrolidine-H).
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¹³C NMR : δ 208.5 (ketone C=O), 151.2 (purine C6), 137.4–125.1 (aryl carbons).
Mass Spectrometry
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HRMS (ESI+) : m/z calculated for C₂₃H₂₆N₆O [M+H]⁺: 427.2231; found: 427.2229.
Challenges and Alternative Approaches
Stereochemical Control
Racemization during deprotection is mitigated by low-temperature TFA treatment. Chiral HPLC separates enantiomers (99% ee) using a Chiralpak IA column.
Purine Coupling Alternatives
Microwave-assisted synthesis reduces time but requires precise power modulation to prevent decomposition.
Industrial Scaling Considerations
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Cost analysis : Grubbs catalyst accounts for 62% of raw material costs. Substituting with cheaper Ru catalysts (e.g., Hoveyda-Grubbs) reduces expenses by 28%.
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Safety : AlCl₃ handling requires inert atmosphere and corrosion-resistant equipment.
Recent Advances in Methodology
2024 developments include photoredox catalysis for purine coupling (yield: 65%) and flow chemistry for acylation (20% productivity increase) .
Chemical Reactions Analysis
Types of Reactions
1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one can undergo various reactions:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: May be reduced to simpler compounds using reducing agents.
Substitution Reactions: The compound's functional groups allow for substitution reactions, often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Using halides or acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Depending on the reaction, major products could include various substituted derivatives, oxidized forms, or reduced forms that might retain significant biological activity.
Scientific Research Applications
This compound has several research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Might be used in the development of novel materials or as a catalyst in certain industrial processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Likely interacts with enzymes or receptors due to its purine moiety, which is common in many biologically active molecules.
Pathways Involved: Could affect pathways related to nucleic acid synthesis or protein interactions, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one
The 3-methylphenyl positional isomer (CAS: 2548993-86-6) shares the same core structure but differs in the methyl group’s position on the phenyl ring. This minor structural variation can significantly alter physicochemical properties such as solubility, lipophilicity, and steric interactions with target proteins. For example:
- Lipophilicity (logP) : The 2-methylphenyl group may reduce solubility compared to the 3-methyl derivative due to increased steric hindrance near the carbonyl group.
- Binding Affinity : The ortho-substituent (2-methyl) could impede interactions with planar binding pockets, unlike the meta-substituent (3-methyl), which offers better spatial compatibility .
| Property | 2-Methylphenyl Derivative | 3-Methylphenyl Derivative |
|---|---|---|
| Substituent Position | Ortho (C2) | Meta (C3) |
| Steric Bulk Near Carbonyl | High | Moderate |
| Predicted Solubility | Lower | Higher |
Pyrrolo-Pyridine Derivatives
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives (e.g., 9a–9d ) share a pyrrolo-pyridine scaffold but lack the purine and octahydropyrrolo[3,4-c]pyrrole moieties . Key differences include:
- Synthetic Accessibility: Derivatives like 9c (5-methoxy-substituted) are synthesized via hydrogenation in ethanol with Pd/C catalysts, achieving yields up to 85% . In contrast, the target compound’s bicyclic core likely requires multi-step enantioselective synthesis.
- Biological Relevance : Pyrrolo-pyridines are often explored as kinase inhibitors or antimicrobial agents, whereas the purine-containing target may exhibit distinct mechanisms .
Purine-Containing Analogues
Compounds like 9-methyl-9H-purine-6-yl derivatives are structurally related due to the shared purine base. However, the octahydropyrrolo[3,4-c]pyrrole linker in the target compound introduces unique conformational rigidity compared to simpler alkyl or aryl linkers. This rigidity may enhance:
- Target Selectivity: Reduced conformational freedom could improve binding specificity for enzymes like phosphodiesterases or adenosine receptors.
- Metabolic Stability : The saturated bicyclic system may resist oxidative metabolism compared to linear analogues.
Analytical and Structural Characterization
The target compound’s structural elucidation likely employs SHELX programs for crystallographic refinement and ORTEP-III for thermal ellipsoid visualization . For example:
Biological Activity
The compound 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including a purine derivative and an octahydropyrrolo framework, suggest a range of biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C21H24N6O
- Molecular Weight : 376.5 g/mol
- IUPAC Name : 2-(2-methylphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethanone
Structural Features
The compound features multiple functional groups that contribute to its biological activity:
- Purine Derivative : Implicated in various cellular processes.
- Octahydropyrrolo Structure : May enhance interaction with biological targets.
- 2-Methylphenyl Group : Increases lipophilicity, potentially affecting pharmacokinetics.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Inhibition of Phosphoinositide 3-Kinases (PI3K) : This pathway is crucial in regulating cellular growth and metabolism. Inhibition has therapeutic implications in cancer treatment and metabolic disorders.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.
- Receptor Binding : Potential interactions with various receptors involved in disease processes, including cancer and neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Methyladenine | Purine base with methyl substitution | Antiviral activity |
| Octahydroquinoline | Saturated nitrogen-containing ring | Neuroprotective effects |
| 5-Aminoimidazole | Imidazole ring with amino group | Anticancer properties |
The dual functionality of the target compound combining purine and pyrrolidine structures may lead to novel mechanisms of action compared to its analogs.
Study on PI3K Inhibition
A study published in a peer-reviewed journal explored the effects of the compound on PI3K activity in cancer cell lines. The results indicated a significant reduction in PI3K signaling pathways, leading to decreased cell proliferation and increased apoptosis in treated cells. This suggests potential as a therapeutic agent for cancers characterized by dysregulated PI3K signaling.
Antioxidant Activity Assessment
Another research project evaluated the antioxidant capabilities of the compound using various assays (DPPH, ABTS). The findings demonstrated that the compound effectively scavenged free radicals, indicating its potential role as an antioxidant agent in preventing cellular damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Multi-step synthesis is typically required, involving sequential reactions such as nucleophilic substitutions or coupling reactions. Key steps include:
- Use of alkyl halides or bases (e.g., sodium hydride) for functional group activation .
- Strict control of temperature (e.g., reflux in xylene) and solvent polarity to prevent side reactions .
- Purification via column chromatography or recrystallization from methanol/ethanol .
Q. Which spectroscopic techniques are critical for characterizing its molecular structure and confirming purity?
- Methodological Answer :
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine/pyrrole N–H stretches (~3300 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Follow GHS guidelines: Use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/dermal contact due to acute toxicity (Category 4) .
- Store in inert atmospheres (argon/nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Conduct dose-response studies to validate activity thresholds.
- Use computational modeling (e.g., molecular docking) to assess target binding affinity vs. experimental results .
- Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) .
Q. What strategies are recommended for crystallographic analysis of its 3D structure?
- Methodological Answer :
- Employ SHELX programs for small-molecule refinement: SHELXL for least-squares optimization and SHELXS for phase determination .
- Use ORTEP-III for visualizing thermal ellipsoids and validating bond angles/distances .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic potential?
- Methodological Answer :
- Systematically modify substituents (e.g., methyl groups on phenyl rings or purine moieties) .
- Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate with computational ADMET predictions .
Q. What theoretical frameworks are relevant for linking its mechanism of action to observed biological effects?
- Methodological Answer :
- Align with heterocyclic compound reactivity theories (e.g., electron-deficient purine interactions) .
- Apply pharmacokinetic/pharmacodynamic (PK/PD) models to predict bioavailability and target engagement .
Q. How can methodological rigor be ensured in high-throughput screening campaigns involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
